![molecular formula C8H14N4O2S B2622829 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide CAS No. 1796965-37-1](/img/structure/B2622829.png)
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide, also known as DPY-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPY-31 is a small molecule inhibitor that has been shown to target specific proteins involved in various biological processes, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit angiogenesis and interact with dna .
Mode of Action
It’s worth noting that similar compounds have been found to block the formation of blood vessels in vivo and exhibit differential migration and band intensities in dna binding/cleavage assays .
Biochemical Pathways
Similar compounds have been found to affect angiogenesis and dna cleavage .
Result of Action
Similar compounds have been found to inhibit the formation of blood vessels in vivo and exhibit differential migration and band intensities in dna binding/cleavage assays .
Advantages and Limitations for Lab Experiments
One advantage of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide as a research tool is its specificity. Because it targets specific proteins in the body, it can be used to study the role of these proteins in various biological processes. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can limit its availability for use in research.
Future Directions
There are several potential future directions for research on N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide. One area of interest is the development of this compound as a potential therapeutic agent for cancer. Additionally, there is ongoing research on the role of this compound in other biological processes, such as inflammation and glucose metabolism. Finally, there is interest in developing new methods for synthesizing and purifying this compound, which could make it more widely available for use in research.
Synthesis Methods
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically starts with the reaction of 4-(dimethylamino)pyrimidin-2-amine with methanesulfonyl chloride, followed by the addition of sodium hydride and methyl iodide to form the final product.
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide has been the subject of several scientific studies that have explored its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation.
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-12(2)8-4-5-9-7(11-8)6-10-15(3,13)14/h4-5,10H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWXMJGPJZKZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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